([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride
CAS No.: 1314394-12-1
Cat. No.: VC3004478
Molecular Formula: C7H9ClN4
Molecular Weight: 184.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314394-12-1 |
|---|---|
| Molecular Formula | C7H9ClN4 |
| Molecular Weight | 184.62 g/mol |
| IUPAC Name | [1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H8N4.ClH/c8-5-7-10-9-6-3-1-2-4-11(6)7;/h1-4H,5,8H2;1H |
| Standard InChI Key | ALPIPOOPEGKBAM-UHFFFAOYSA-N |
| SMILES | C1=CC2=NN=C(N2C=C1)CN.Cl |
| Canonical SMILES | C1=CC2=NN=C(N2C=C1)CN.Cl |
Introduction
Chemical Properties and Structure
Basic Information
( Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride is a crystalline solid with the molecular formula C₇H₉ClN₄. It is characterized by a fused ring system comprising a triazole ring connected to a pyridine ring, with an aminomethyl group at the 3-position. The compound exists as the hydrochloride salt of the free base triazolo[4,3-a]pyridin-3-ylmethanamine .
Table 1. Basic Chemical Properties of ( Triazolo[4,3-a]pyridin-3-ylmethyl)amine Hydrochloride
Structural Identifiers
The compound can be precisely identified using several standardized chemical notations, which facilitate its accurate representation in chemical databases and literature .
Table 2. Structural Identifiers for ( Triazolo[4,3-a]pyridin-3-ylmethyl)amine Hydrochloride
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C7H8N4.ClH/c8-5-7-10-9-6-3-1-2-4-11(6)7;/h1-4H,5,8H2;1H |
| InChIKey | ALPIPOOPEGKBAM-UHFFFAOYSA-N |
| SMILES | C1=CC2=NN=C(N2C=C1)CN.Cl |
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogs :
-
( TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)AMINE HCL
- triazolo[4,3-a]pyridin-3-ylmethanamine hydrochloride
Synthesis and Preparation
Laboratory Preparation Methods
A documented synthetic route involves the following key steps :
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Formation of 2-hydrazinopyridine by reacting 2-chloropyridine with hydrazine hydrate (99%)
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Treatment of 2-hydrazinopyridine with chloroacetyl chloride to form an intermediate
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Cyclization using POCl₃ to obtain 3-chloromethyl- triazolo[4,3-a]pyridine
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Nucleophilic displacement of the chloromethyl derivative with methyl amine
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Formation of the hydrochloride salt by treatment with hydrochloric acid
The free base form can be synthesized through efficient one-pot methods involving 2-hydrazinopyridine and aromatic aldehydes. The hydrochloride salt is typically formed by reacting the amine with hydrochloric acid.
Research Applications
Relation to Metabotropic Glutamate Receptor Modulators
Triazolopyridine derivatives have been investigated as positive allosteric modulators of the metabotropic glutamate receptor (mGluR2), suggesting potential applications in neurological disorders . The modulation of these receptors has implications for conditions such as anxiety, schizophrenia, and other psychiatric disorders.
A patent related to 1,2,4-triazolo[4,3-a]pyridine derivatives describes their activity as positive allosteric modulators of the metabotropic glutamate receptor, highlighting the potential therapeutic value of compounds in this structural class .
Cancer Research Applications
Some triazolopyridines have been explored for their role in cancer immunotherapy as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a crucial role in immune regulation, and its inhibition represents a promising strategy for cancer treatment by enhancing anti-tumor immune responses.
Related Compounds and Derivatives
Parent Compound
The parent compound of ( Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride is ( Triazolo[4,3-a]pyridin-3-ylmethanamine) (CID 2466755), which is the free base form . This compound shares the core triazolopyridine scaffold but lacks the hydrochloride counterion.
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